N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c21-14-5-7-16(8-6-14)27-12-20(24)22-11-15-10-19(26-23-15)18-9-13-3-1-2-4-17(13)25-18/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTUBRZMNSZKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The benzofuran-isoxazole core is synthesized via a [3+2] cycloaddition between benzofuran-2-carbonitrile oxide and propargylamine (Figure 1). Benzofuran-2-carbaldehyde is first converted to its oxime using hydroxylamine hydrochloride, followed by chlorination with sodium hypochlorite to generate the nitrile oxide. Reaction with propargylamine in dichloromethane at 0–5°C affords the isoxazole ring with a pendant aminomethyl group.
Optimization Notes :
Alternative Route: Hypervalent Iodine-Mediated Cyclization
A patent by CN103588720B describes benzoisoxazole synthesis via condensation and oxidation. Applying this method:
- Condense 2-hydroxybenzofuran-3-carbaldehyde with hydroxylamine hydrochloride to form an oxime.
- Oxidize with phenyliodine(III) diacetate (PIDA) in nitro methane at 0–10°C, achieving 47–52% yield.
- Reduce the resultant nitro group to an amine using H₂/Pd-C.
Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid
Nucleophilic Substitution
React 4-fluorothiophenol with chloroacetic acid in alkaline conditions (K₂CO₃, DMF, 60°C, 4 h). The thiolate anion displaces chloride, yielding the thioether acid (85–90% purity after recrystallization).
Reaction Conditions :
- Molar ratio (thiophenol:chloroacetic acid) = 1:1.1 to minimize disulfide byproducts.
- DMF enhances solubility of both reactants.
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Coupling
Combine equimolar amounts of 5-(benzofuran-2-yl)isoxazol-3-yl)methanamine and 2-((4-fluorophenyl)thio)acetic acid using EDCl/HOBt in anhydrous DCM. Stir at room temperature for 12 h, followed by aqueous workup and silica gel chromatography (70–75% yield).
Characterization Data :
Alternative: Acyl Chloride Route
- Convert 2-((4-fluorophenyl)thio)acetic acid to its acyl chloride using thionyl chloride (SOCl₂, reflux, 2 h).
- React with the amine in the presence of triethylamine (TEA) as a base. Isolate the product via filtration (68–72% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Hypervalent Iodine Route |
|---|---|---|
| Overall Yield | 62% | 48% |
| Reaction Time | 8–10 h | 12–14 h |
| Purification | Column chromatography | Recrystallization |
| Scalability | Moderate | Low |
The cyclocondensation route is preferred for its higher yield and scalability, though it requires stringent anhydrous conditions.
Critical Side Reactions and Mitigation
- Disulfide Formation : Occurs during thioether synthesis if oxidation occurs. Mitigated by inert atmosphere (N₂) and avoiding excess base.
- Isoxazole Ring Opening : Observed at pH > 10. Controlled by maintaining neutral conditions during coupling.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide?
- Synthesis : The compound is typically synthesized via multi-step reactions. Key steps include:
- Step 1 : Formation of the isoxazole ring through cyclization of β-keto nitrile intermediates with hydroxylamine.
- Step 2 : Functionalization of the isoxazole with benzofuran via Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 3 : Introduction of the thioacetamide group using 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Characterization :
- Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the isoxazole and benzofuran moieties. IR spectroscopy identifies the thioacetamide C=O stretch (~1680 cm⁻¹).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How does the thioether group in 2-((4-fluorophenyl)thio)acetamide influence stability under varying experimental conditions?
- Oxidative Stability : The thioether is susceptible to oxidation. Use antioxidants (e.g., BHT) in storage and monitor degradation via LC-MS. Stability decreases in polar aprotic solvents (e.g., DMSO) over 72 hours .
- pH Sensitivity : Hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Maintain pH 6–8 in aqueous buffers for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Key Modifications :
- Benzofuran/Isoxazole Core : Replace benzofuran with thiophene or pyridine to alter π-π stacking interactions.
- Thioether Group : Substitute fluorine with chlorine or methyl to evaluate electronic effects on target binding.
- Acetamide Linker : Introduce methyl or ethyl groups to probe steric effects .
- Assays :
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .
Q. What crystallographic techniques are suitable for resolving conformational flexibility in this compound?
- X-ray Diffraction : Use SHELXL for refinement of small-molecule crystals. Key parameters:
- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve disorder in the benzofuran ring.
- Twinning Analysis : Employ SHELXD to address pseudo-merohedral twinning common in isoxazole derivatives .
- Docking Studies : Combine crystallographic data with AutoDock Vina to model interactions with targets like COX-2 or 5-LOX .
Q. How can in vivo pharmacokinetic (PK) properties be systematically evaluated?
- ADME Profiling :
- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
- Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF.
- Excretion : Quantify renal/biliary clearance in Sprague-Dawley rats using radiolabeled (¹⁴C) compound .
- Toxicity : Conduct subacute dosing (28 days) in rodents, monitoring liver enzymes (ALT/AST) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
